

Unraveling the Complexity of C7H11NO3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Methyl 1-methyl-2-oxopyrrolidine-	
	3-carboxylate	
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An In-depth Exploration of Key Isomers, Their Metabolic Significance, and Analytical Methodologies

The molecular formula C7H11NO3 represents a diverse landscape of chemical structures, each with unique properties and biological relevance. This technical guide provides a comprehensive overview of prominent isomers, with a particular focus on Tiglylglycine and 3-Methylcrotonylglycine, two critical biomarkers in metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of key biological pathways.

Core Compounds of Interest: Tiglylglycine and 3-Methylcrotonylglycine

Among the numerous compounds sharing the molecular formula C7H11NO3, Tiglylglycine and 3-Methylcrotonylglycine have garnered significant scientific attention due to their roles as diagnostic markers for specific inborn errors of metabolism. These N-acylglycines accumulate in biological fluids when enzymatic defects disrupt the normal catabolism of the branched-chain amino acids isoleucine and leucine, respectively.

Comparative Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Tiglylglycine and 3-Methylcrotonylglycine is presented below, facilitating a direct comparison of their fundamental properties.



Property	Tiglylglycine	3-Methylcrotonylglycine
IUPAC Name	2-[[(E)-2-methylbut-2- enoyl]amino]acetic acid	2-(3-methylbut-2- enoylamino)acetic acid
Synonyms	N-Tigloylglycine, Tiglyl Glycine	beta-Methylcrotonylglycine
CAS Number	35842-45-6	33008-07-0
Molecular Weight	157.17 g/mol	157.17 g/mol [1]
Appearance	Solid	Solid
¹H NMR (CDCl₃, 500 MHz)	Not readily available	δ (ppm): 5.65 (s, 1H), 4.13 (d, J=4.9 Hz, 2H), 2.19 (s, 3H), 1.90 (s, 3H)
¹³ C NMR	Not readily available	Not readily available
Key MS/MS Fragments (Positive Ion Mode)	m/z: 83.05, 55.05	m/z: 83.05, 55.05[1]
Key MS/MS Fragments (Negative Ion Mode)	m/z: 156.07, 112.08, 74.02	m/z: 74.02[1]

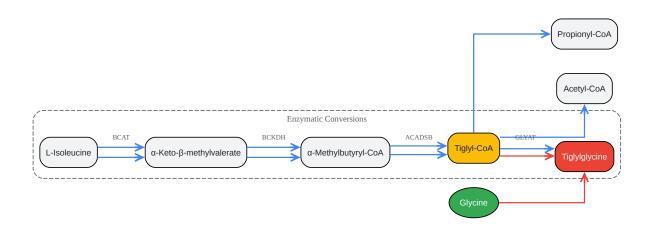
Signaling and Metabolic Pathways

The biological significance of Tiglylglycine and 3-Methylcrotonylglycine is intrinsically linked to the metabolic pathways of the essential amino acids isoleucine and leucine.

Isoleucine Catabolism and the Formation of Tiglylglycine

Tiglylglycine is an intermediate in the catabolism of isoleucine.[2][3][4] Elevated levels of Tiglylglycine in urine can be indicative of mitochondrial dysfunction or inherited metabolic disorders such as beta-ketothiolase deficiency.[2][3] In these conditions, the accumulation of tiglyl-CoA, a direct precursor, leads to its conjugation with glycine to form Tiglylglycine.[5][6][7]





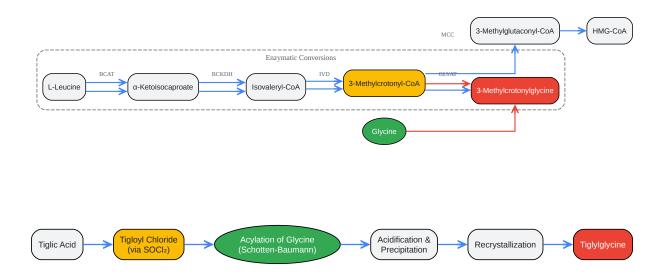
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Isoleucine catabolism leading to Tiglylglycine formation.

Leucine Catabolism and the Formation of 3-Methylcrotonylglycine

3-Methylcrotonylglycine is a key diagnostic marker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase (MCC) deficiency. This enzyme is crucial for the breakdown of the essential amino acid leucine. A defect in MCC leads to the accumulation of 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-Methylcrotonylglycine.





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